2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole is a chemical compound with the molecular formula C10H10Cl2N4. This compound is characterized by the presence of a dichlorobenzylidene group attached to a hydrazino moiety, which is further connected to a dihydroimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2,3-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole
- 2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole
- 2-[(2E)-2-(2,5-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole
Uniqueness
The uniqueness of 2-(2-(2,6-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole lies in its specific dichlorobenzylidene substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
28717-34-2 |
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Molecular Formula |
C10H10Cl2N4 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-2-1-3-9(12)7(8)6-15-16-10-13-4-5-14-10/h1-3,6H,4-5H2,(H2,13,14,16)/b15-6+ |
InChI Key |
ZBHSOJMEZJUYOF-GIDUJCDVSA-N |
SMILES |
C1CN=C(N1)NN=CC2=C(C=CC=C2Cl)Cl |
Isomeric SMILES |
C1CN=C(N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C(C=CC=C2Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KUM 32 KUM-32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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